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This document provides detailed application notes and protocols for integrating Topaz, a
powerful machine-learning-based software, into existing cryo-electron microscopy (cryo-EM)
data processing workflows. Topaz utilizes a novel positive-unlabeled learning approach for
particle picking and deep learning for micrograph denoising, significantly enhancing the
efficiency and quality of cryo-EM structure determination.[1][2]

Introduction to Topaz

Topaz is a versatile, open-source software package that addresses two critical steps in the
cryo-EM pipeline: particle picking and micrograph denoising.[3][4] Its core functionalities are
built upon convolutional neural networks (CNNSs), which can be trained to identify particles with
high accuracy, even from a small number of examples, and to effectively remove noise from
micrographs, improving their interpretability.[1][5][6][7] This leads to more comprehensive
particle sets, reduced manual effort, and potentially higher-resolution reconstructions.[2] Topaz
is designed to be modular and can be seamlessly integrated into popular cryo-EM software
suites such as CryoSPARC, RELION, and Appion.[2][8]

Key Features and Advantages

» Accurate Particle Picking: Employs a positive-unlabeled (PU) learning strategy, allowing the
training of robust models with sparsely labeled positive examples and no requirement for
manually labeled negative examples.[1][9]
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e Enhanced Denoising: The Topaz-Denoise module significantly increases the signal-to-noise
ratio (SNR) of micrographs and tomograms, aiding in the visualization of challenging
particles and improving downstream processing.[5][6][7][10]

e Improved Reconstruction Quality: By identifying a more complete and representative set of
particles, Topaz can lead to reconstructions of equal or higher quality compared to curated
datasets.[2] In some cases, this has resulted in resolution improvements of up to 0.15 A.[1]

o User-Friendly and Flexible: Topaz can be operated via the command line, a graphical user
interface (GUI), and is integrated into various cryo-EM software packages.[2][8] Pre-trained
models are available for both particle picking and denoising, offering a quick start for new
users.[3][8]

Quantitative Performance Data

The following tables summarize the performance of Topaz in particle picking and its impact on
final reconstruction resolution based on published data.

Topaz Curated Fold Final Final
o
Dataset Particle Particle Resolution Resolution
Increase

Count Count (Topaz) (Curated)
T20S
proteasome

459,274 142,588 3.22x 2.7A 2.8A
(EMPIAR-
10025)
80S ribosome
(EMPIAR- 134,261 78,053 1.72x 3.1A 3.1A
10028)
Aldolase
(EMPIAR- 184,000 50,000 3.68x 3.0A 3.0A
10215)

Table 1: Comparison of particle counts and final reconstruction resolutions for datasets
processed with Topaz versus curated particle sets. Data sourced from Bepler, et al., Nature
Methods, 2019.[2]
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Experimental Protocols

This section provides detailed protocols for the key functionalities of Topaz: micrograph
denoising and particle picking. These protocols are designed to be executed from the
command line, offering maximum flexibility and integration with scripting workflows.

Protocol 1: Micrograph Denoising with a Pre-trained
Model

This protocol describes how to use a pre-trained Topaz-Denoise model to denoise a set of
micrographs. This is a quick and effective way to improve micrograph quality without the need
for model training.

Methodology:

Installation: Ensure Topaz is installed in a dedicated conda environment.[11]

Input Data: A directory containing the micrographs to be denoised (e.g., in .mrc format).

Execution: Run the topaz denoise command, specifying the input micrographs and an output
directory. The --model flag is used to select a pre-trained model.

Output: The specified output directory will contain the denoised micrographs.

Protocol 2: Training a Particle Picking Model

This protocol outlines the steps to train a custom Topaz model for particle picking. This is
recommended for achieving the highest accuracy on a specific dataset.

Methodology:
e Prerequisites:
o A set of micrographs.

o A corresponding set of particle coordinates for a small subset of the micrographs (e.g.,
from manual picking). These are your "positive" labels.
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e Image Preprocessing: It is recommended to downsample and normalize the micrographs
before training.[3] This can be done in a single step using topaz preprocess.

e Training: Use the topaz train command with your preprocessed micrographs and particle
coordinates.

o The --train-images flag specifies the directory of preprocessed micrographs.
o The --train-targets flag points to the directory containing the coordinate files.
o The -o flag specifies the output file for the trained model.

e Model Evaluation: The training process will output performance metrics on a held-out test
set, allowing you to assess the model's accuracy.[12]

Protocol 3: Particle Extraction using a Trained Model

Once a model is trained, it can be used to pick particles from the entire set of micrographs.
Methodology:
e Input:
o The trained Topaz model (.sav file).
o The full set of (preprocessed) micrographs.
o Extraction: Run the topaz extract command.

o The -r flag sets the particle radius in pixels. This helps with non-maximum suppression to
avoid picking multiple coordinates for the same patrticle.[3]

o The -0 flag specifies the output directory for the particle coordinate files.

o Output: Topaz will generate coordinate files for each micrograph, which can then be used for
particle extraction in software like RELION or CryoSPARC.

Visualization of Workflows
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The following diagrams illustrate the integration of Topaz into a standard cryo-EM workflow.

. . . Downstream Processing
Raw Micrographs - Denoised Micrographs (e.q., Particle Picking)j

Click to download full resolution via product page

Caption: Workflow for micrograph denoising using Topaz.
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Caption: Workflow for training and particle picking with Topaz.

Conclusion
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Topaz offers a powerful and efficient solution for two of the most significant bottlenecks in the
cryo-EM data processing pipeline: particle picking and micrograph denoising.[1][6] By
leveraging machine learning, Topaz enables researchers to extract more and better particles
from their data, leading to improved efficiency and higher-quality 3D reconstructions.[2] Its
modular design and integration with existing software make it a valuable addition to any cryo-
EM workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Integrating Topaz into Your Cryo-EM Workflow:
Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1169500#integrating-topaz-into-an-existing-cryo-em-
workflow]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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